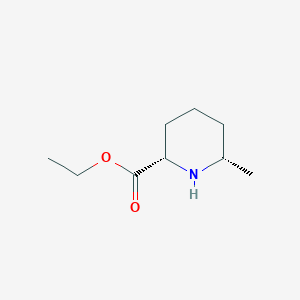![molecular formula C11H14ClN3O B2528860 1-[5-(2-甲基苯基)-1,3,4-噁二唑-2-基]乙烷-1-胺盐酸盐 CAS No. 1417634-16-2](/img/structure/B2528860.png)
1-[5-(2-甲基苯基)-1,3,4-噁二唑-2-基]乙烷-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
转氨酶介导的手性合成
转氨酶在手性选择性合成中起着至关重要的作用。例如,研究人员已经研究了1-(3-甲基苯基)乙烷-1-酮的转氨反应,以获得(1R)-(3-甲基苯基)乙烷-1-胺。在筛选的酶中,ATA-025脱颖而出,二甲基亚砜 (DMSO) 作为该生物转化的有效共溶剂 .
作用机制
Target of Action
The primary target of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body. Inhibiting this enzyme can increase the concentration of acetylcholine, enhancing cholinergic function .
Mode of Action
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride acts as an inhibitor of acetylcholinesterase . The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic pathway , which plays a key role in numerous cognitive functions, including memory and learning . The increased acetylcholine can enhance synaptic neurotransmission in the brain, potentially improving cognitive function .
Result of Action
The result of the action of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic function, potentially improving cognitive function . Therefore, this compound may have potential therapeutic applications in conditions characterized by cognitive decline, such as Alzheimer’s disease .
生化分析
Biochemical Properties
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds. The nature of these interactions involves the formation of Schiff bases, which are intermediates in the transamination process.
Cellular Effects
The effects of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release and cellular metabolism . This modulation can lead to changes in cellular responses to external stimuli and alterations in metabolic pathways.
Molecular Mechanism
At the molecular level, 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TAAR1 involves binding to the receptor, which triggers a cascade of intracellular signaling events . This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter levels and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for the synthesis and degradation of various biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain membrane transporters, facilitating its uptake and distribution within cells . This interaction affects its localization and accumulation in specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization influences its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPLHJTWOFHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)


![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2528799.png)

